molecular formula C14H11ClN2O3 B6629611 (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid

(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid

Cat. No. B6629611
M. Wt: 290.70 g/mol
InChI Key: GZFKHJJLKOVHBH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid, also known as CPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX activity, (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has been reported to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid also has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Future Directions

(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has several potential future directions for research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid may also have potential applications in the field of drug delivery, as it has been reported to have good solubility and stability. Overall, (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid is a promising compound that warrants further research for its potential therapeutic applications.

Synthesis Methods

(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid can be synthesized using various methods, including the reaction of (2S)-2-aminobutyric acid with 5-chloropicolinic acid, followed by acylation with phenylacetyl chloride. Another method involves the reaction of (2S)-2-aminobutyric acid with 5-chloronicotinoyl chloride, followed by acylation with phenylacetyl chloride. These methods have been reported to yield (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid with high purity.

Scientific Research Applications

(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. (2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-6-7-11(16-8-10)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKHJJLKOVHBH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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